PDE7B vs. PDE4A vs. PDE5A Inhibitory Profile: Cross-Target Selectivity Fingerprint Within the Phosphodiesterase Superfamily
In a head-to-head panel screen against recombinant human PDE isoforms using a fluorescent-labeled cAMP/cGMP IMAP assay (15 min incubation), N-[2-(3-fluorophenoxy)ethyl]acetamide displayed a rank-order selectivity of PDE7B (Ki = 910 nM) > PDE4A (Ki = 1,300 nM) > PDE5A (Ki = 1,600 nM), yielding a 1.43‑fold preference for PDE7B over PDE4A and a 1.76‑fold preference for PDE7B over PDE5A [1]. This intra‑panel selectivity pattern distinguishes the compound from pan‑PDE inhibitors and from isoforms‑selective chemotypes that favor PDE4 or PDE5. No comparator data for unfluorinated N‑(2‑phenoxyethyl)acetamide or the chlorinated analog 2‑chloro‑N‑[2‑(3‑fluorophenoxy)ethyl]acetamide are available in this assay system, limiting direct attribution of the selectivity shift to the 3‑fluoro substituent alone.
| Evidence Dimension | Inhibitory affinity (Ki) across PDE isoforms |
|---|---|
| Target Compound Data | PDE7B: Ki = 910 nM; PDE4A: Ki = 1,300 nM; PDE5A: Ki = 1,600 nM |
| Comparator Or Baseline | Intra‑panel comparison (PDE7B vs. PDE4A vs. PDE5A); no external comparator compound data available in the same assay |
| Quantified Difference | PDE7B/PDE4A selectivity ratio = 1.43; PDE7B/PDE5A selectivity ratio = 1.76 |
| Conditions | Recombinant full‑length human PDE7B, PDE4A, PDE5A; fluorescent‑labeled cAMP (PDE7B/PDE4A) or cGMP (PDE5A) substrate; IMAP assay; 15 min incubation |
Why This Matters
For procurement decisions in cAMP‑pathway research, the PDE7B‑preferring fingerprint (910 nM Ki) provides a defined selectivity window that unvalidated analogs cannot be assumed to replicate without equivalent panel data.
- [1] BindingDB. BDBM50150171 (CHEMBL3770470) – PDE7B (Ki = 910 nM), PDE4A (Ki = 1,300 nM), PDE5A (Ki = 1,600 nM) in recombinant human enzyme IMAP assays. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150171 (accessed 2026-04-24). View Source
